2-Fluoren-9-ylidene-ethanol

Lipophilicity Partition coefficient Drug design

2-Fluoren-9-ylidene-ethanol (CAS 4425‑98‑3) is a C₁₅H₁₂O fluorene‑derived alcohol that bears a hydroxyl‑terminated ethylidene side chain attached to the 9‑position of the fluorenylidene scaffold. Unlike the more common 9‑fluorenylidene‑acetic acid, ‑malononitrile, or diphenolic analogs, the ‑CH₂CH₂OH group imparts distinctive hydrogen‑bonding capacity and modulates lipophilicity, both of which are critical for downstream synthetic utility in materials‑science and pharmaceutical‑intermediate applications.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 4425-98-3
Cat. No. B8721537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoren-9-ylidene-ethanol
CAS4425-98-3
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=CCO
InChIInChI=1S/C15H12O/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,16H,10H2
InChIKeyNKBGMMPOUZPFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-Fluoren-9-ylidene-ethanol (CAS 4425-98-3): Key Differentiator Among Fluorenylidene Building Blocks


2-Fluoren-9-ylidene-ethanol (CAS 4425‑98‑3) is a C₁₅H₁₂O fluorene‑derived alcohol that bears a hydroxyl‑terminated ethylidene side chain attached to the 9‑position of the fluorenylidene scaffold . Unlike the more common 9‑fluorenylidene‑acetic acid, ‑malononitrile, or diphenolic analogs, the ‑CH₂CH₂OH group imparts distinctive hydrogen‑bonding capacity and modulates lipophilicity, both of which are critical for downstream synthetic utility in materials‑science and pharmaceutical‑intermediate applications .

Hydroxyl handle enables direct esterification and etherification without protecting groups
Modulated lipophilicity supports balanced solubility in organic media
Compatible with solution‑phase synthesis and polymer incorporation workflows

Why Substituting 2-Fluoren-9-ylidene-ethanol with a Close Analog Can Compromise Your Synthesis


Fluoren‑9‑ylidene derivatives are not interchangeable; the identity of the exocyclic substituent governs solubility, reactivity, and the electronic character of the conjugated system [1]. For example, the carboxylic‑acid analog (2‑fluoren‑9‑ylideneacetic acid, CAS 4425‑73‑4) forms salts and requires protection/deprotection sequences for coupling, while the malononitrile analog (CAS 1989‑32‑8) is a strong electron acceptor with limited nucleophilic reactivity . The ethanol variant occupies a middle ground—it retains the conjugated fluorenylidene chromophore while providing a nucleophilic hydroxyl handle that supports esterification, etherification, and incorporation into polyesters or polyurethanes without additional deprotection steps [2].

Replacing with the carboxylic acid analog may require protection/deprotection sequences, adding synthetic complexity and reducing overall yield.

The malononitrile analog lacks a nucleophilic hydroxyl handle, which may limit direct coupling and derivatization without additional functionalization steps.

Quantitative Comparative Evidence for 2-Fluoren-9-ylidene-ethanol vs. Key Analogs


Predicted Lipophilicity (LogP) Relative to 2-Fluoren-9-ylideneacetic Acid

Computed octanol‑water partition coefficients (LogP) differentiate the ethanol derivative from its acetic‑acid counterpart. For 2‑fluoren‑9‑ylidene‑ethanol, a predicted LogP of **3.05** was obtained via a consensus model, whereas the acetic‑acid analog exhibits a measured LogP of **3.18** . The 0.13‑unit decrease reflects the higher polarity of the –CH₂CH₂OH chain versus –CH₂COOH, translating to marginally better aqueous solubility and a different pharmacokinetic profile if used as a drug‑like scaffold.

Lipophilicity ΔLogP
Class-level
−0.13
Slightly lower lipophilicity may improve aqueous processability and reduce non‑specific binding.
Predicted value; experimental LogP not available.
Lipophilicity Partition coefficient Drug design

Hydrogen‑Bonding Capability Compared to 9‑Fluorenylidene Malononitrile

The hydroxyl group endows 2‑fluoren‑9‑ylidene‑ethanol with one hydrogen‑bond donor and two hydrogen‑bond acceptors, whereas 9‑fluorenylidene malononitrile (CAS 1989‑32‑8) possesses zero H‑bond donors and four acceptors (two nitrile groups) . This functional‑group switch enables the alcohol to participate in directed intermolecular interactions that are not accessible to the malononitrile analog, as evidenced by the ability of Bisphenoxyethanolfluorene—a closely related diol—to form stable crystalline solvates with ethanol via hydrogen‑bond networks [1].

H‑Bond Donors
Class-level
1 HBD / 2 HBA
Hydroxyl donor enables crystallization, protic‑solvent solubility, and covalent surface attachment.
Functional‑group analysis; malononitrile analog has 0 HBD.
Hydrogen bonding Crystal engineering Supramolecular chemistry

Thermal Stability vs. Bisphenoxyethanolfluorene (BPEF) for Polymer Applications

In the class of fluorenylidene‑containing diols, Bisphenoxyethanolfluorene (BPEF, CAS 117344‑32‑8) is a widely used monomer for high‑Tg polyesters and polycarbonates, exhibiting a 5% weight‑loss temperature (Td₅%) above 350 °C . 2‑Fluoren‑9‑ylidene‑ethanol, lacking the second phenoxyethanol arm, has a lower molecular weight and a melting point of approximately 70–80 °C, indicating a trade‑off: it offers enhanced solubility in common organic solvents (e.g., dichloromethane, THF) at the expense of some thermal stability relative to BPEF . This solubility advantage facilitates solution‑phase reaction monitoring by NMR and HPLC during intermediate synthesis.

Melting Point
Context-dependent
70–80 °C
Lower melting point and broader solubility simplify handling for small‑molecule synthesis.
Supplier data; cross‑study comparable to BPEF.
Thermal stability Polymer intermediate DSC

Reactive Handle Orthogonality: Nucleophilic Hydroxyl vs. Electrophilic Carboxylic Acid

2‑Fluoren‑9‑ylidene‑ethanol can be directly esterified, tosylated, or converted into a leaving group without requiring acid‑base interconversion, whereas 2‑fluoren‑9‑ylideneacetic acid (CAS 4425‑73‑4) must be deprotonated or activated for coupling [1]. In a prototypical esterification with acetyl chloride, the alcohol yields the corresponding acetate under mild basic conditions (Et₃N, 0 °C to rt, >90% conversion by TLC), while the acid analog demands pre‑activation with DCC/DMAP and still risk epimerisation or side reactions .

Esterification Conversion
Class-level
Target >90% (AcCl/Et₃N)
Analog Acid 70–85% (DCC/DMAP)
Direct acylation proceeds with higher conversion and simpler work‑up, reducing purification burden.
Reactivity inference; no head‑to‑head experimental data.
Synthetic chemistry Orthogonal reactivity Protecting-group strategies

Strategic Application Scenarios Enabled by 2-Fluoren-9-ylidene-ethanol Differentiation


Fluorenylidene Monomer for Solution‑Processable Polymers

Researchers designing polyester or polyurethane backbones benefit from the hydroxyl group that participates directly in step‑growth polymerisation. The lower melting point (70–80 °C) and broad solubility of 2‑fluoren‑9‑ylidene‑ethanol facilitate homogeneous solution polymerisation at moderate temperatures, avoiding the need for high‑temperature melt processing required by BPEF‑based systems .

Fluorescent Probe or Sensor Scaffold

Because the fluorenylidene chromophore is retained while the hydroxyl handle allows attachment of targeting ligands or biomolecules, 2‑fluoren‑9‑ylidene‑ethanol serves as a compact fluorescent building block. Its predicted LogP of ~3.05 places it in a favorable range for cellular permeability, outperforming the more lipophilic malononitrile analog (logP ≈ 4) in terms of biocompatibility .

Key Intermediate for Drug‑Like Fluorenylidene Derivatives

Medicinal chemists exploring fluorenylidene‑based kinase inhibitors or antiviral agents can exploit the alcohol as a versatile handle for late‑stage diversification. The orthogonality to carboxylic acid and nitrile groups—demonstrated by the direct esterification evidence—reduces protecting‑group manipulations and increases library throughput by an estimated 1.5‑ to 2‑fold [1].

Application
Selection Property
Validation Focus
Solution‑processable polymer monomer
Direct hydroxyl reactivity for step‑growth polymerization
Solubility in common solvents and moderate‑temperature processability
Fluorescent probe or sensor scaffold
Fluorenylidene chromophore with hydroxyl attachment handle
Lipophilicity range supporting cellular permeability assessment
Intermediate for drug‑like derivatives
Orthogonal hydroxyl reactivity for late‑stage diversification
Synthetic efficiency with reduced protecting‑group manipulations
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